molecular formula C12H20ClN3 B1488149 3-chloro-N-(2-ethylhexyl)pyrazin-2-amine CAS No. 1693962-82-1

3-chloro-N-(2-ethylhexyl)pyrazin-2-amine

Cat. No. B1488149
CAS RN: 1693962-82-1
M. Wt: 241.76 g/mol
InChI Key: SIEPTULEVCHJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-(2-ethylhexyl)pyrazin-2-amine” is a chemical compound with the molecular formula C12H20ClN3 . It has a molecular weight of 241.76 g/mol. This compound is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring with an amine group at the 2-position and a 2-ethylhexyl group attached to the nitrogen of the amine group . The 3-position of the pyrazine ring is substituted with a chlorine atom .

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Methods and Intermediate Uses Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate serves as a crucial intermediate in pesticide synthesis, especially for chlorantraniliprole, showcasing a straightforward route from 2,3-dichloropyridine through hydrazinolysis and cyclization, providing a solvent-free method with an overall yield of 43.1% (Yeming Ju, 2014).

Chemical Reactions and Product Formation 1,3-Dipolar cycloadditions of ethoxycarbonyl-nitrile benzylimine lead to the synthesis of β-amino acids, while reactions involving ethyl 2-chloro-2-ethoxy-acetate result in a range of products like oximes, hydrazones, nitrones, and phosphonium salts. These products, especially the phosphonium salt, are instrumental in Wittig reactions to produce α-ketoesters (K. K. Bach et al., 1994).

Heterocyclic Synthesis Diethyl-3-amino-2-cyano-2-pentendioate reacts with aromatic amines and aminoheterocyclic compounds, yielding a diverse array of heterocyclic compounds like pyridazines, pyrimidines, and pyridine derivatives. These syntheses involve different reactants such as aryldiazonium chloride, trichloroacetonitrile, and sodium methoxide (R. Mohareb & S. M. Fahmy, 1985).

Optoelectronic Applications

Regioselective Synthesis for Optoelectronics Dipyrrolopyrazine (DPP) derivatives are synthesized via regio-selective amination of dihalo-pyrrolopyrazines, offering promising organic materials for optoelectronic applications due to their significant optical and thermal properties. The efficient synthesis methods and comprehensive studies on these compounds highlight their potential in the field of organic optoelectronics (Puttavva Meti et al., 2017).

properties

IUPAC Name

3-chloro-N-(2-ethylhexyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3/c1-3-5-6-10(4-2)9-16-12-11(13)14-7-8-15-12/h7-8,10H,3-6,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEPTULEVCHJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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